molecular formula C10H16Cl2N2O B11862515 3-(4-Methoxyphenyl)azetidin-3-amine dihydrochloride

3-(4-Methoxyphenyl)azetidin-3-amine dihydrochloride

Cat. No.: B11862515
M. Wt: 251.15 g/mol
InChI Key: CMLHKXHNSNISFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)azetidin-3-amine dihydrochloride typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)azetidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents like sodium azide (NaN3) and potassium cyanide (KCN) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-(4-Methoxyphenyl)azetidin-3-amine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C10H16Cl2N2O

Molecular Weight

251.15 g/mol

IUPAC Name

3-(4-methoxyphenyl)azetidin-3-amine;dihydrochloride

InChI

InChI=1S/C10H14N2O.2ClH/c1-13-9-4-2-8(3-5-9)10(11)6-12-7-10;;/h2-5,12H,6-7,11H2,1H3;2*1H

InChI Key

CMLHKXHNSNISFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CNC2)N.Cl.Cl

Origin of Product

United States

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